molecular formula C13H10FNO2 B2570484 1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone CAS No. 1555341-04-2

1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone

Cat. No. B2570484
CAS RN: 1555341-04-2
M. Wt: 231.226
InChI Key: UFIGSQLJQTYBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1555341-04-2 . It has a molecular weight of 231.23 . The IUPAC name for this compound is 1-(6-(2-fluorophenoxy)pyridin-3-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone” is 1S/C13H10FNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone” has a molecular weight of 231.23 . It is stored at room temperature .

Scientific Research Applications

Heterocyclic Chemistry and Bioactive Compounds

Synthesis and Reactivity of Coumarins : Coumarins and their derivatives, including hydroxycoumarins, are significant in synthetic organic chemistry due to their wide-ranging chemical, photochemical, and biological properties. These compounds serve as precursors or starting materials in pharmaceutical, perfumery, and agrochemical industries. Their synthesis often involves starting compounds like salicylic aldehyde and derivatives thereof. The reactivity of these compounds enables the formation of various heterocyclic derivatives with potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).

Fluorescent Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting metal ions, anions, and neutral molecules. Their high selectivity and sensitivity are documented, underscoring the potential for using similar structures in developing advanced chemosensors for various analytes (Roy, 2021).

Benzimidazole and Benzthiazole Complexes : The chemistry and properties of benzimidazole and benzthiazole derivatives, especially their complexation with metals, have been extensively reviewed. These compounds exhibit diverse spectroscopic properties, structural diversity, and biological and electrochemical activity, suggesting their utility in developing new materials and biologically active molecules (Boča, Jameson, & Linert, 2011).

Applications in Drug Development

Cytochrome P450 Isoforms Inhibition : The selectivity and potency of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been reviewed, highlighting their critical role in drug metabolism and the potential for developing targeted therapies to manage drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[6-(2-fluorophenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIGSQLJQTYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.